molecular formula C18H20N4O8S B11020569 N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-3,5-dinitrobenzamide

N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-3,5-dinitrobenzamide

Cat. No.: B11020569
M. Wt: 452.4 g/mol
InChI Key: UXOKJMMRHJIJJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-3,5-dinitrobenzamide is a complex organic compound known for its unique chemical properties and potential applications in various scientific fields. This compound features a benzamide core substituted with diethylsulfamoyl, methoxy, and dinitro groups, contributing to its distinct reactivity and functionality.

Properties

Molecular Formula

C18H20N4O8S

Molecular Weight

452.4 g/mol

IUPAC Name

N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-3,5-dinitrobenzamide

InChI

InChI=1S/C18H20N4O8S/c1-4-20(5-2)31(28,29)15-6-7-17(30-3)16(11-15)19-18(23)12-8-13(21(24)25)10-14(9-12)22(26)27/h6-11H,4-5H2,1-3H3,(H,19,23)

InChI Key

UXOKJMMRHJIJJQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-3,5-dinitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Sulfonation: The diethylsulfamoyl group is introduced via sulfonation, where diethylamine reacts with chlorosulfonic acid to form diethylsulfamoyl chloride, which then reacts with the aromatic compound.

    Amidation: The final step involves the formation of the benzamide by reacting the intermediate with an appropriate amine under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-3,5-dinitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially affecting the methoxy and sulfamoyl groups.

    Reduction: Reduction reactions can target the nitro groups, converting them to amino groups using reagents like hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the positions ortho and para to the nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or iron filings in acidic conditions.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products

    Oxidation: Formation of carboxylic acids or sulfonic acids.

    Reduction: Formation of amino derivatives.

    Substitution: Halogenated or other substituted derivatives depending on the reagents used.

Scientific Research Applications

N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-3,5-dinitrobenzamide has several applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis, particularly in the development of new materials and compounds.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its pharmacological effects and potential as a drug candidate.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-3,5-dinitrobenzamide exerts its effects depends on its interaction with molecular targets. The nitro groups can participate in redox reactions, while the sulfamoyl and methoxy groups can influence the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(diethylsulfamoyl)-2-ethoxyphenyl]-3,5-dinitrobenzamide
  • N-[5-(diethylsulfamoyl)-2-methoxyphenyl]acetamide

Uniqueness

N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-3,5-dinitrobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.